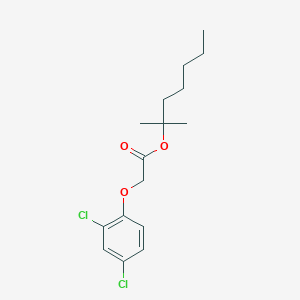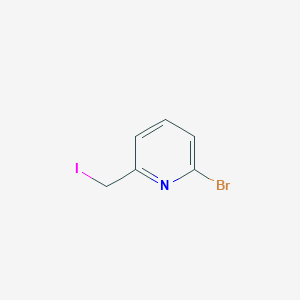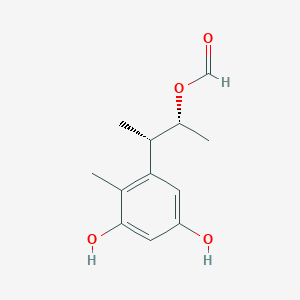
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a butan-2-yl formate ester linked to a 3,5-dihydroxy-2-methylphenyl moiety. The presence of hydroxyl groups and the formate ester makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate typically involves the esterification of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction may be catalyzed by sulfuric acid or other strong acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,5-dihydroxy-2-methylbenzaldehyde or 3,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the formate ester can undergo hydrolysis to release formic acid, which may further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is unique due to its specific stereochemistry and the presence of both hydroxyl and formate ester groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
412332-88-8 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
[(2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-yl] formate |
InChI |
InChI=1S/C12H16O4/c1-7(9(3)16-6-13)11-4-10(14)5-12(15)8(11)2/h4-7,9,14-15H,1-3H3/t7-,9-/m1/s1 |
InChI-Schlüssel |
XUZKAVLWQWBRNE-VXNVDRBHSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1O)O)[C@H](C)[C@@H](C)OC=O |
Kanonische SMILES |
CC1=C(C=C(C=C1O)O)C(C)C(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


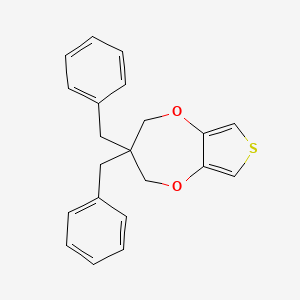
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)

![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)

![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
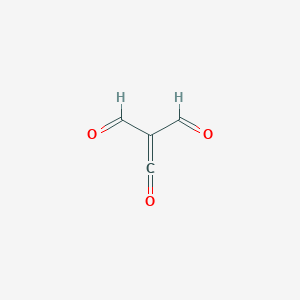
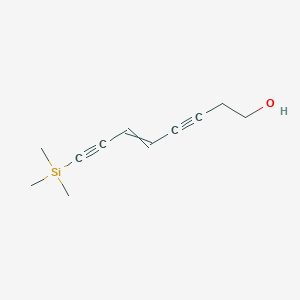
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
